molecular formula C19H20ClN3O3S B2383934 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1252843-98-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2383934
CAS RN: 1252843-98-3
M. Wt: 405.9
InChI Key: DTICTWHRXIKILR-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has shown the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using citrazinic acid as a starting material. These compounds have demonstrated good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Dual Inhibitory Activity

Another study focused on synthesizing nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds showed moderate to potent activities against human thymidylate synthase, with some demonstrating dual inhibitory activities against both targets, indicating their potential in cancer therapy (Gangjee et al., 2008).

Central Nervous System Depressant Activity

Synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has been explored for central nervous system depressant activity. The compounds have shown marked sedative action, suggesting their potential use in treatments requiring CNS depressant properties (Manjunath et al., 1997).

Potential Therapeutic Agents for Diabetes Mellitus

A series of fused-pyrimidine derivatives have been identified as potent and orally active GPR119 agonists. These compounds, particularly the 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives, showed extremely potent agonistic activity and improved glucose tolerance in mice, highlighting their potential as therapeutic agents for type 2 diabetes mellitus (Negoro et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with 4-chlorobenzylamine, followed by acetylation of the resulting amine with acetic anhydride.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "4-chlorobenzylamine", "acetic anhydride", "DMF", "triethylamine", "EDC", "HOBt", "DIPEA", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: To a solution of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) in DMF, add EDC (1.2 equiv) and HOBt (1.2 equiv) and stir for 10 minutes.", "Step 2: Add 4-chlorobenzylamine (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, dry over Na2SO4, and concentrate the solution.", "Step 4: Purify the crude product by column chromatography to obtain the intermediate 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide.", "Step 5: To a solution of the intermediate in DCM, add DIPEA (2.0 equiv) and acetic anhydride (2.0 equiv) and stir for 24 hours at room temperature.", "Step 6: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, dry over Na2SO4, and concentrate the solution.", "Step 7: Purify the crude product by column chromatography to obtain the final product 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide." ] }

CAS RN

1252843-98-3

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)

InChI Key

DTICTWHRXIKILR-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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